N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of two methyl groups attached to the benzothiazole ring and a methylbenzamide moiety
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-4-8-13(9-5-10)16(20)19-17-18-14-11(2)6-7-12(3)15(14)21-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRURLQETZJTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is . The compound is synthesized through a reaction between 4,7-dimethyl-1,3-benzothiazol-2-amine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction typically occurs under reflux conditions using organic solvents like dichloromethane or chloroform to ensure high yield and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. The compound has been tested against various cancer cell lines, revealing significant cytotoxic activity. Below is a summary of findings related to its anticancer properties:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
| WM115 (Melanoma) | 15.0 | DNA damage and cell cycle arrest |
The IC50 values indicate the concentration required to inhibit 50% of cell viability after a specific exposure time. The mechanisms involve apoptosis induction and DNA damage assessment using assays such as the EpiQuick in situ DNA damage assay kit.
Antimicrobial Properties
In addition to its anticancer potential, this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial and fungal strains. The following table summarizes its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 1.43 |
| Candida albicans | 2.60 |
These findings suggest that the compound possesses significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 1: Anticancer Activity in Colorectal Carcinoma
A study evaluated the anticancer activity of this compound against human colorectal carcinoma cell line HCT116. The compound demonstrated an IC50 value of 5.85 µM, indicating potent activity compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM). The study concluded that this compound could be a promising candidate for further development in cancer therapy due to its selective cytotoxicity towards cancer cells over normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated that the compound effectively inhibited growth at low concentrations (MIC values ranging from 1.27 to 2.60 µM), suggesting its potential as an alternative treatment option for infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-n-methylglycine
- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide
Uniqueness
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide stands out due to its specific substitution pattern on the benzothiazole ring and the presence of a methylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is an organic compound belonging to the class of benzothiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with 4-methylbenzoyl chloride in the presence of a base like triethylamine or pyridine. The reaction is conducted under reflux conditions in organic solvents such as dichloromethane or chloroform to ensure high yield and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| WM115 (Melanoma) | 15.0 | DNA damage and cell cycle arrest |
The IC50 values indicate the concentration required to inhibit 50% of cell viability after a specific exposure time. The mechanism involves apoptosis induction through caspase activation and DNA damage assessment using assays like the EpiQuick in situ DNA damage assay kit .
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown promising antimicrobial activity against various pathogens. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may serve as a lead molecule for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in cell proliferation and survival pathways. For example:
- Enzyme Inhibition : It may inhibit enzymes like topoisomerases or kinases that are crucial for DNA replication and repair.
- Receptor Modulation : The compound might bind to specific receptors involved in apoptosis signaling pathways.
Ongoing research aims to elucidate these mechanisms further and identify potential biomarkers for therapeutic efficacy .
Case Studies
Several case studies have demonstrated the effectiveness of this compound in preclinical settings:
- Study on Lung Cancer Cells : A study investigated the effects of this compound on A549 lung cancer cells. Results indicated significant reduction in cell viability and induction of apoptosis after treatment with varying concentrations over 48 hours .
- Antibacterial Screening : Another study assessed the antibacterial properties against clinical isolates of Staphylococcus aureus. The compound exhibited significant inhibitory effects compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
